(2-Bromo-3,4-difluorophenyl)methanol
Overview
Description
“(2-Bromo-3,4-difluorophenyl)methanol” is a chemical compound with the CAS Number: 1578156-19-0 . It has a molecular weight of 223.02 and its IUPAC name is this compound . The compound is solid at ambient temperature .
Synthesis Analysis
The synthesis of “this compound” involves the use of Dess-Martin periodinane . The compound was dissolved in dichloromethane and then Dess-Martin periodinane was added. The reaction mixture was stirred for 2 hours at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 .
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 223.02 .
Scientific Research Applications
Synthesis and Organic Chemistry
- Application in Cyclobutenedione Analogs : The compound 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone reacts with methanol and potassium hydroxide to produce various intermediates important in organic synthesis (Toda & Takehira, 1972).
- Role in Synthesizing Biologically Active Compounds : The synthesis of biologically active natural products, starting from similar bromo-difluorophenyl compounds, demonstrates the utility of these substances in creating complex organic molecules (Akbaba et al., 2010).
- Bromination Studies : The compound's derivatives are used in studying the bromination of aromatic ethers, showcasing their importance in organic synthesis and chemical reaction studies (Xu Yong-nan, 2012).
Medicinal Chemistry and Biochemistry
- Carbonic Anhydrase Inhibition : Bromophenol derivatives of (2-Bromo-3,4-dimethoxyphenyl)methanone, closely related to the queried compound, have been studied for their inhibitory effects on human carbonic anhydrase, highlighting potential medicinal applications (Balaydın et al., 2012).
Environmental Science
- Photochemical Decomposition Studies : Related polybrominated diphenyl ethers (PBDEs), which include brominated phenyl compounds, have been studied for their environmental impact, specifically their photochemical degradation behavior (Eriksson et al., 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAONJJXMOLZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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